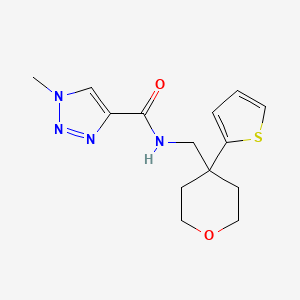
1-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C14H18N4O2S and its molecular weight is 306.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-Methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of triazoles, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential anticancer and antimicrobial properties, as well as its mechanisms of action.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₃H₁₆N₄O₂S
- Molecular Weight : 292.36 g/mol
- CAS Number : 2034508-72-8
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. In particular, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms:
- Thymidylate Synthase Inhibition : Many triazole derivatives act as inhibitors of thymidylate synthase (TS), an enzyme critical for DNA synthesis. For example, studies have shown that certain triazole compounds exhibit TS inhibitory activity with IC₅₀ values ranging from 1.95 to 4.24 μM, which is significantly lower than standard chemotherapeutic agents like Pemetrexed (IC₅₀ = 7.26 μM) .
- Cell Line Studies : In vitro studies have demonstrated that related triazole compounds exhibit antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). For instance, one derivative showed an IC₅₀ of 1.1 μM against MCF-7 cells .
Antimicrobial Activity
The antimicrobial potential of triazole derivatives is another area of interest. The compound has shown effectiveness against various bacterial strains:
- Inhibition of Pathogenic Bacteria : Some studies report that triazole derivatives effectively inhibit the growth of Escherichia coli and Staphylococcus aureus. This antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis and function .
The biological activities of this compound can be summarized as follows:
Anticancer Mechanism
The anticancer effects are primarily mediated through the inhibition of thymidylate synthase, leading to:
- Induction of apoptosis in cancer cells.
- Cell cycle arrest due to impaired DNA synthesis.
Antimicrobial Mechanism
The antimicrobial action involves:
- Disruption of bacterial cell wall integrity.
- Interference with essential metabolic pathways in bacteria.
Case Studies
Propiedades
IUPAC Name |
1-methyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-18-9-11(16-17-18)13(19)15-10-14(4-6-20-7-5-14)12-3-2-8-21-12/h2-3,8-9H,4-7,10H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOASDCKWMJPPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2(CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













